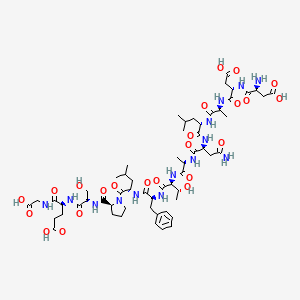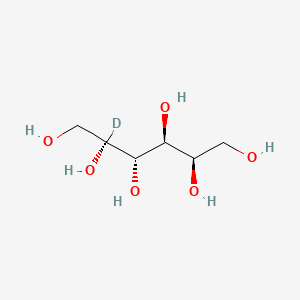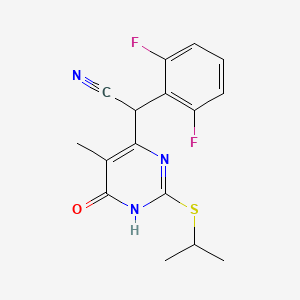
HIV-1 inhibitor-41
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HIV-1 inhibitor-41 is a compound designed to inhibit the fusion process of the human immunodeficiency virus type 1 (HIV-1) with host cells. This compound targets the glycoprotein 41 (gp41) of the virus, which plays a crucial role in the viral entry process. By inhibiting gp41, this compound prevents the virus from entering and infecting host cells, thereby halting the progression of the infection.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-41 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the use of commercially available starting materials, which undergo a series of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to enhance efficiency and reduce costs. This involves the use of large-scale reactors, continuous flow processes, and advanced purification techniques such as chromatography and crystallization. The industrial production methods are designed to meet stringent quality control standards to ensure the consistency and efficacy of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
HIV-1 inhibitor-41 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
HIV-1 inhibitor-41 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study fusion inhibitors and their interactions with viral proteins.
Biology: Employed in research to understand the mechanisms of viral entry and fusion.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of HIV-1 infections.
Industry: Utilized in the development of antiviral drugs and diagnostic tools.
Wirkmechanismus
HIV-1 inhibitor-41 exerts its effects by binding to the gp41 glycoprotein of HIV-1. This binding prevents the conformational changes required for the fusion of the viral and host cell membranes. The molecular targets include the heptad repeat regions of gp41, which are critical for the formation of the six-helix bundle necessary for membrane fusion. By inhibiting this process, this compound effectively blocks viral entry into host cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Enfuvirtide: Another fusion inhibitor that targets gp41 but has a different binding site and mechanism.
Maraviroc: A CCR5 antagonist that prevents HIV-1 from binding to the CCR5 co-receptor on host cells.
Raltegravir: An integrase inhibitor that prevents the integration of viral DNA into the host genome.
Uniqueness
HIV-1 inhibitor-41 is unique in its specific targeting of the gp41 glycoprotein and its ability to prevent the formation of the six-helix bundle. This specificity makes it a valuable tool in both research and therapeutic applications, offering a distinct mechanism of action compared to other HIV-1 inhibitors .
Eigenschaften
Molekularformel |
C16H15F2N3OS |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
2-(2,6-difluorophenyl)-2-(5-methyl-6-oxo-2-propan-2-ylsulfanyl-1H-pyrimidin-4-yl)acetonitrile |
InChI |
InChI=1S/C16H15F2N3OS/c1-8(2)23-16-20-14(9(3)15(22)21-16)10(7-19)13-11(17)5-4-6-12(13)18/h4-6,8,10H,1-3H3,(H,20,21,22) |
InChI-Schlüssel |
HYGDGECYHFFCPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(NC1=O)SC(C)C)C(C#N)C2=C(C=CC=C2F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12397257.png)
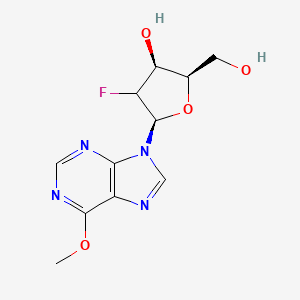
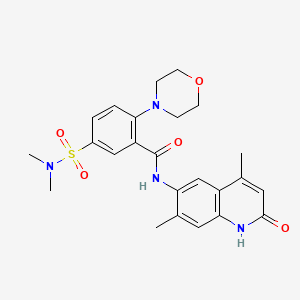
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((3-fluorophenyl)sulfonyl)piperazine](/img/structure/B12397276.png)
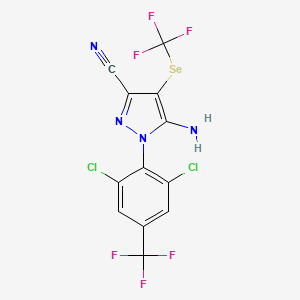

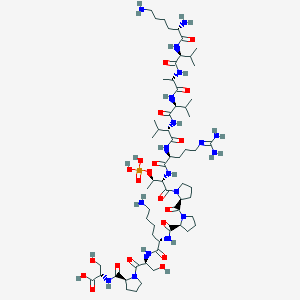
![4-Chloro-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine](/img/structure/B12397294.png)
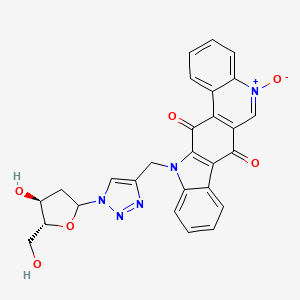
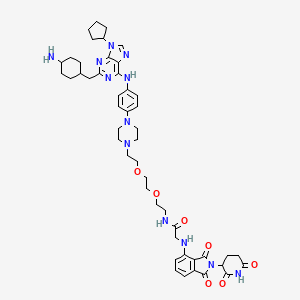
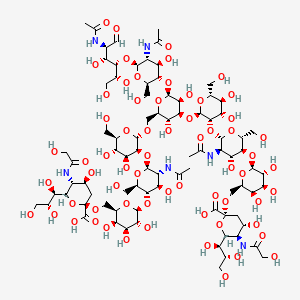
![2,2,2-Trifluoro-1-[3-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol](/img/structure/B12397326.png)
